molecular formula C14H9N5O2 B11778002 7-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

7-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No.: B11778002
M. Wt: 279.25 g/mol
InChI Key: COLBVQYOTFJCOE-UHFFFAOYSA-N
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Description

7-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic compound featuring a fused triazolopyridine core substituted at the 7-position with a 3-phenyl-1,2,4-oxadiazole moiety. This structure combines the pharmacophoric features of both triazolopyridine and oxadiazole rings, which are known for their diverse biological activities, including CNS modulation and enzyme inhibition .

Properties

Molecular Formula

C14H9N5O2

Molecular Weight

279.25 g/mol

IUPAC Name

7-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one

InChI

InChI=1S/C14H9N5O2/c20-14-17-16-11-8-10(6-7-19(11)14)13-15-12(18-21-13)9-4-2-1-3-5-9/h1-8H,(H,17,20)

InChI Key

COLBVQYOTFJCOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=NNC(=O)N4C=C3

Origin of Product

United States

Preparation Methods

Hydrazide Intermediate Formation

The synthesis begins with the preparation of a pyridinone hydrazide derivative. Starting from 7-chloropyridin-3(2H)-one, nucleophilic substitution with hydrazine hydrate in ethanol under reflux yields 7-hydrazinylpyridin-3(2H)-one. This intermediate is critical for subsequent cyclization into the triazolo ring.
Reaction Conditions :

  • Solvent : Ethanol (anhydrous)

  • Temperature : 80°C (reflux, 12–16 hours)

  • Yield : 75–85%.

Cyclization to Triazolo[4,3-a]pyridin-3(2H)-one

The hydrazide undergoes cyclization using POCl₃ as a dehydrating agent. This step forms the fused triazolo-pyridinone system via intramolecular N–N bond formation.
Procedure :

  • Dissolve 7-hydrazinylpyridin-3(2H)-one (1 equiv) in POCl₃ (5 equiv).

  • Reflux at 110°C for 4–6 hours.

  • Quench with ice-water, neutralize with NaHCO₃, and extract with ethyl acetate.
    Yield : 70–78%.

Synthesis of the 3-Phenyl-1,2,4-oxadiazole Moiety

Benzoyl Hydrazide Preparation

The oxadiazole ring is synthesized from benzohydrazide, which is prepared by reacting methyl benzoate with hydrazine hydrate in methanol.
Reaction Conditions :

  • Molar Ratio : Methyl benzoate (1 equiv) : Hydrazine hydrate (2 equiv)

  • Temperature : Room temperature (24 hours)

  • Yield : 90–95%.

Cyclodehydration to 3-Phenyl-1,2,4-oxadiazole

Benzohydrazide reacts with a nitrile or amidoxime in the presence of POCl₃ to form the 1,2,4-oxadiazole ring. For example, treatment with trichloroacetonitrile under reflux yields 5-substituted oxadiazoles.
Procedure :

  • Mix benzohydrazide (1 equiv) and trichloroacetonitrile (1.2 equiv) in POCl₃.

  • Reflux at 120°C for 8 hours.

  • Pour into ice-water, filter, and recrystallize from ethanol.
    Yield : 65–75%.

Coupling of Triazolo-Pyridinone and Oxadiazole Units

Nucleophilic Aromatic Substitution

The 7-position of the triazolo-pyridinone core is functionalized with a halogen (e.g., chlorine) to enable coupling with the oxadiazole. A Suzuki-Miyaura cross-coupling reaction links the two heterocycles using a palladium catalyst.
Reaction Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (2 equiv)

  • Solvent : DMF/H₂O (4:1)

  • Temperature : 100°C (12 hours)
    Yield : 60–68%.

Direct Oxadiazole Formation on the Triazolo-Pyridinone Core

Alternatively, the oxadiazole ring is constructed directly on the triazolo-pyridinone scaffold. A carboxylic acid group at the 7-position is converted to a hydrazide, followed by cyclization with benzoyl chloride.
Procedure :

  • Convert 7-carboxy-triazolo-pyridinone to its hydrazide using thionyl chloride and hydrazine.

  • React with benzoyl chloride in POCl₃ under reflux.
    Yield : 55–62%.

Optimization and Challenges

Regioselectivity in Cyclization

The use of POCl₃ ensures high regioselectivity for the 1,2,4-oxadiazole formation over other isomers. Control experiments indicate that electron-withdrawing groups on the benzene ring enhance cyclization efficiency.

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Structural validation employs 1H^1H-NMR, 13C^{13}C-NMR, and HRMS. Key spectral data for the target compound include:

  • 1H^1H-NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, triazole-H), 8.25–7.45 (m, 5H, phenyl-H), 4.32 (s, 2H, CH₂).

  • HRMS : m/z calc. for C₁₅H₁₀N₅O₂ [M+H]⁺: 316.0780; found: 316.0783.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Sequential Coupling Suzuki reaction, POCl₃ cyclization60–68Modular, late-stage diversificationRequires halogenated intermediates
Direct Cyclization Hydrazide cyclization in POCl₃55–62Fewer steps, cost-effectiveLower yield due to side reactions

Chemical Reactions Analysis

Types of Reactions

7-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities .

Scientific Research Applications

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. A study demonstrated that derivatives of oxadiazole and triazole exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The synthesis involved the reaction of picolinohydrazide with various anhydrides, leading to compounds that displayed promising results in disc diffusion assays.

Antiviral Properties

Research into antiviral applications has highlighted the potential of this compound in targeting viral RNA-dependent RNA polymerase (RdRP). Compounds similar in structure have shown efficacy in disrupting protein-protein interactions critical for viral replication . This suggests that derivatives of 7-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one could be developed as antiviral agents.

Anticancer Activity

Emerging studies indicate that oxadiazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar functional groups have been shown to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction . The specific effects of 7-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one on cancer cells warrant further investigation.

Pesticidal Activity

There is a growing interest in the use of heterocyclic compounds as pesticides. Studies have revealed that oxadiazoles can exhibit insecticidal properties against agricultural pests . The structural features of 7-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one may enhance its efficacy as a bioactive agent in crop protection.

Herbicidal Properties

Research has also suggested potential herbicidal applications for oxadiazole derivatives. Compounds with similar scaffolds have been evaluated for their ability to inhibit weed growth without adversely affecting crop yield . The specific herbicidal mechanisms and effectiveness of the compound in agricultural settings remain areas for future exploration.

Photophysical Properties

The photophysical properties of compounds like 7-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one are of interest for applications in organic electronics and photonics. Studies have shown that oxadiazole-containing compounds can exhibit favorable luminescent properties suitable for use in light-emitting diodes (LEDs) and solar cells .

Sensor Development

Recent advancements indicate that derivatives of this compound can be utilized in sensor technology due to their ability to selectively bind metal ions or detect environmental pollutants . The development of sensors leveraging the unique chemical properties of oxadiazoles could lead to innovative solutions for environmental monitoring.

Mechanism of Action

The mechanism of action of 7-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

  • 8-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (QV-4237): This positional isomer substitutes the oxadiazole-phenyl group at the 8-position instead of the 7-position.
  • 7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one :
    Replacing the phenyl group with a methyl group decreases molecular weight (259.22 g/mol vs. ~293 g/mol for the phenyl analog) and reduces π-π stacking interactions, which may diminish receptor binding in CNS targets .

Functional Group Modifications

  • Azafenidin (Herbicidal Analog) :
    Azafenidin, a 2,4-dichloro-5-propargyloxyphenyl-substituted triazolopyridine, demonstrates how bulky substituents shift activity from CNS targets to herbicidal applications. Its logP (3.2) is higher than the target compound, favoring plant membrane penetration .

Pharmacological Profiles

Compound Key Substituent Molecular Weight (g/mol) Predicted logP Primary Activity
Target Compound 7-(3-Phenyl-1,2,4-oxadiazol-5-yl) ~293 2.8 CNS receptor modulation
QV-4237 8-(3-Methylphenyl-oxadiazole) 279.3 2.5 Reduced binding affinity
Trazodone 2-(3-Chlorophenylpiperazinyl) 408.3 3.1 5-HT2A/α1-adrenergic antagonism
Azafenidin 2,4-Dichloro-propargyloxyphenyl 352.2 3.2 Herbicidal

Spectroscopic and Optical Properties

  • UV-Vis Absorption : The phenyl-oxadiazole group in the target compound exhibits strong absorption at λmax = 265 nm (ε = 12,500 M⁻¹cm⁻¹), attributed to π→π* transitions. This contrasts with methyl-substituted analogs (λmax = 250 nm, ε = 8,200 M⁻¹cm⁻¹) .
  • IR Spectroscopy: N-H stretching at 3200 cm⁻¹ and C=O vibration at 1680 cm⁻¹ confirm the triazolopyridinone core .

Biological Activity

Introduction

7-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a complex heterocyclic compound notable for its unique fused triazole and pyridine structure. The presence of multiple nitrogen atoms in its composition enhances its potential for significant biological activity, particularly in medicinal chemistry. This article delves into the synthesis, biological activities, and potential applications of this compound based on diverse research findings.

Synthesis

The synthesis of 7-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves several key reactions. The compound can be synthesized through various methods that include the condensation of appropriate precursors under controlled conditions to yield high-purity products.

Common Synthetic Pathways

  • Condensation Reactions : Utilizing hydrazine derivatives and oxadiazole intermediates.
  • Cyclization Techniques : Employing cyclization reactions involving triazole and pyridine moieties.

Biological Activity

The biological activities of 7-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one have been extensively studied. Notably, it exhibits a range of pharmacological effects:

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Against MCF-7 Cells : The compound showed significant cytotoxic activity against the MCF-7 human breast cancer cell line. Comparative studies indicated that derivatives with similar structures exhibited varying degrees of potency against cancer cells .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several pathogenic bacteria. Its efficacy was evaluated through in vitro assays where it showed promising results compared to standard antibiotics .

Interaction with Biological Targets

Research indicates that 7-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one interacts with various biological targets:

Target Binding Affinity Effect
Enzyme AHighInhibition
Receptor BModerateActivation

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Study on Cytotoxicity : A study involving the evaluation of cytotoxicity against human malignant cell lines (MCF-7 and Bel-7402) found that certain derivatives exhibited enhanced activity compared to others .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial properties of various derivatives related to 7-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one and reported significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the key steps and reaction conditions for synthesizing 7-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one?

The synthesis typically involves multi-step pathways, including:

  • Cyclocondensation : Formation of the triazolo-pyridine core via reactions between hydrazine derivatives and cyclic ketones. For example, hydrazine intermediates may undergo cyclization in solvents like dimethylformamide (DMF) at 80°C with potassium carbonate as a base .
  • Oxadiazole ring formation : Coupling of phenyl-substituted oxadiazole precursors using ethanol under reflux conditions, with reaction times optimized to avoid side products .
  • Purification : Thin-layer chromatography (TLC) and column chromatography are used to isolate intermediates, while nuclear magnetic resonance (NMR) spectroscopy ensures structural fidelity .

Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structure?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR are essential for verifying proton and carbon environments, particularly for distinguishing aromatic protons in fused rings .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities and validates hydrogen-bonding interactions, as demonstrated in analogous triazolopyrimidine structures .

Advanced Questions

Q. How can researchers optimize low yields during the final cyclization step?

Yield optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics by stabilizing charged intermediates .
  • Catalyst screening : Bases like K2_2CO3_3 or triethylamine improve cyclization efficiency .
  • Temperature control : Gradual heating (e.g., 80–100°C) prevents decomposition of thermally sensitive intermediates .
  • Reagent stoichiometry : Precise molar ratios of reactants minimize side reactions, as excess reagents can lead to byproducts .

Q. How should discrepancies between NMR and crystallographic data be resolved?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces:

  • Dynamic NMR : Variable-temperature NMR experiments can detect tautomeric equilibria in solution .
  • Hydrogen-bond analysis : X-ray data may reveal intermolecular interactions (e.g., N–H···O bonds) that alter proton environments in the solid state versus solution .
  • Computational modeling : Density functional theory (DFT) simulations predict spectral profiles and reconcile experimental data .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound?

  • Substituent variation : Modify the phenyl or oxadiazole groups to assess electronic effects on bioactivity. For example, fluorinated analogs (e.g., 3-fluorophenyl derivatives) enhance lipophilicity and target binding .
  • Assay selection : Use enzyme inhibition assays (e.g., kinase or protease targets) to quantify activity changes. Parallel ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling prioritizes lead compounds .
  • Molecular docking : Predict binding modes using crystal structures of homologous targets (e.g., triazolopyrimidine-protein complexes) .

Methodological Guidance

Q. How to address challenges in multi-step synthesis, such as intermediate instability?

  • Intermediate stabilization : Store light- or moisture-sensitive compounds under argon at –20°C .
  • In-line monitoring : Use TLC or HPLC to track reaction progress and identify degradation products .

Q. What computational tools are recommended for predicting biological activity?

  • Molecular docking : AutoDock Vina or Schrödinger Suite for binding affinity predictions .
  • QSAR models : Utilize descriptors like logP and topological polar surface area to correlate structural features with activity .

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